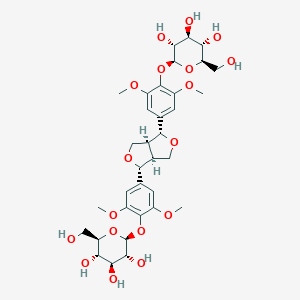

Acanthoside D

説明

Historical Context of Lignan (B3055560) Glycoside Discovery and Study

Lignans (B1203133), a major class of phytoestrogens, are structurally characterized by two phenylpropane units. nih.gov Their discovery and study are deeply rooted in the broader exploration of natural products for medicinal purposes. Initially, lignans were primarily isolated from plants and investigated for their diverse biological activities. nih.gov Over time, the focus expanded to include their glycosidic forms, such as Syringaresinol-di-O-glucoside, which often exhibit altered solubility and bioavailability, influencing their pharmacological profiles. The identification of lignans in various plant families, including the Oleaceae and Araliaceae, has been a testament to their widespread distribution in the plant kingdom. biosynth.comnih.gov Early research often involved extraction from natural sources like the bark of Eucommia ulmoides and the stems of Acanthopanax senticosus. nih.govchemfaces.com

Significance in Natural Product Chemistry and Pharmacology Research

Syringaresinol-di-O-glucoside holds considerable significance in both natural product chemistry and pharmacology. From a chemical perspective, its furofuran lignan structure presents an interesting target for synthesis and structural modification. acs.org In pharmacology, this compound has been investigated for a wide range of biological activities. It is recognized as an antioxidant and anti-inflammatory agent. nih.gov Research has demonstrated its potential in mitigating oxidative stress by neutralizing free radicals, which are implicated in cellular aging and various degenerative diseases. biosynth.com Its anti-inflammatory properties have also been a key area of investigation. biosynth.comnih.gov

Current Research Landscape and Gaps for Syringaresinol-di-O-glucoside

The current research landscape for Syringaresinol-di-O-glucoside is dynamic, with ongoing studies exploring its therapeutic potential across multiple domains. However, significant gaps in our understanding remain, presenting opportunities for future investigation.

Emerging Research Trends

Recent studies have highlighted the neuroprotective effects of Syringaresinol-di-O-glucoside. It has been found to reduce glutamate-induced neurotoxicity in cell models. caymanchem.com Furthermore, its combination with other natural compounds, such as chlorogenic acid, has shown promise in producing anxiolytic effects and activating hippocampal signaling pathways related to brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net This suggests a potential role in managing mental stress and related physiological changes. nih.govresearchgate.net Another emerging area is its potential application in metabolic diseases. Studies have indicated its ability to modulate lipid and glucose metabolism, suggesting it could be a candidate for research into preventing and treating metabolic disorders. researchgate.net

Unexplored Therapeutic Avenues

Despite the progress made, several therapeutic avenues for Syringaresinol-di-O-glucoside remain largely unexplored. While its anti-inflammatory effects are known, its specific mechanisms of action in chronic inflammatory conditions like arthritis warrant deeper investigation. One study showed it could modulate the inflammatory process in a human synovial sarcoma cell line by inhibiting key signaling pathways. nih.gov Additionally, its potential in dermatology, particularly in relation to its antioxidant properties and possible effects on melanogenesis, is an area that could yield significant findings. mdpi.com The compound's influence on cuproptosis, a form of programmed cell death, in the context of gouty arthritis has recently been identified, opening a new door for therapeutic research. frontiersin.org

Methodological Advancements Needed

To fully unlock the potential of Syringaresinol-di-O-glucoside, methodological advancements are crucial. The development of more efficient and scalable synthesis methods is needed to overcome the limitations of low yields from natural sources. acs.org Biocatalytic synthesis approaches are being explored as a more sustainable alternative to traditional chemical synthesis. acs.org Furthermore, advanced analytical techniques are required for the precise quantification and characterization of this and other lignan glycosides in complex biological matrices. mdpi.com The development of stable isotope dilution analysis and high-resolution mass spectrometry methods are steps in the right direction for accurate pharmacokinetic and metabolic studies. mdpi.com

Detailed Research Findings

| Area of Research | Key Findings | Model System | References |

|---|---|---|---|

| Antidiabetic and Antioxidative Effects | Exhibited an antidiabetic effect, promoted insulin (B600854) secretion, and showed antioxidative activity in a mouse model of diabetes. spandidos-publications.comnih.gov It was shown to decrease levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. spandidos-publications.com | Streptozotocin-induced diabetic mice | spandidos-publications.comnih.govajol.info |

| Anti-inflammatory Properties | Suppressed the production of pro-inflammatory mediators such as IL-6 and prostaglandin (B15479496) E2. nih.gov It also inhibited the expression of genes involved in inflammation and tissue degradation. nih.gov | SW982 human synovial sarcoma cells | nih.gov |

| Neuroprotective and Anxiolytic Activity | Reduced glutamate-induced neurotoxicity. caymanchem.com A combination with chlorogenic acid showed anxiolytic activity and increased hippocampal BDNF protein expression. nih.govresearchgate.net | PC12 cells, Sprague Dawley rats | caymanchem.comnih.govresearchgate.net |

| Gouty Arthritis | Identified as a potent inhibitor of macrophage-mediated inflammation and chondrocyte cuproptosis, suggesting therapeutic potential for gouty arthritis. frontiersin.org | In vitro co-culture system and mouse models | frontiersin.org |

| Metabolic Regulation | Modulated lipid and glucose metabolism in liver and muscle cell lines. researchgate.net | HepG2 cells and C2C12 myotubes | researchgate.net |

Structure

2D Structure

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-NYYYOYJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331965 | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-77-3 | |

| Record name | (-)-Syringaresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution in Botanical Sources

Primary Plant Families and Genera

Syringaresinol-di-O-glucoside has been identified in several plant families and genera. The following sections provide a detailed overview of its presence in specific botanical sources based on scientific research.

Syringa species (Oleaceae family)

Syringaresinol-di-O-glucoside is a prominent compound found in plants of the Syringa genus, which belongs to the Oleaceae family. biosynth.comcymitquimica.com It is considered a characteristic lignan (B3055560) glycoside of this genus. biosynth.comcymitquimica.com Research on various Syringa species has confirmed the presence of this compound. For instance, it has been isolated from the bark of Syringa reticulata. nih.gov The genus Syringa encompasses over 40 species globally, with a significant number being endemic to China. nih.gov These plants are not only used for ornamental purposes but also in traditional medicine. nih.gov Phytochemical studies have revealed that Syringa species are rich in lignans (B1203133), iridoids, and phenylethanoids. nih.gov

Acanthopanax senticosus (Siberian ginseng)

Acanthopanax senticosus, commonly known as Siberian ginseng, is another significant source of Syringaresinol-di-O-glucoside. nih.govsci-hub.ru This adaptogenic plant, belonging to the Araliaceae family, has a long history of use in traditional medicine, particularly in Asia. mdpi.comingentaconnect.com The compound, also referred to as Eleutheroside E in the context of this plant, is considered a major and specific constituent of Acanthopanax senticosus. nih.govsci-hub.rumdpi.com It has been isolated from the stem bark of the plant. nih.govsci-hub.ru Studies have shown that the concentration of eleutherosides, including Syringaresinol-di-O-glucoside, is generally higher in the stems compared to the roots and leaves. mdpi.com A quantitative analysis of an extract from the stem bark of Acanthopanax senticosus harvested in Hokkaido, Japan, identified Syringaresinol-di-O-glucoside at a concentration of 1,156 mg per 100g of the extract. tandfonline.com

Polygonatum sibiricum (Polygonati rhizoma)

Syringaresinol-di-O-glucoside has been isolated from the rhizome of Polygonatum sibiricum, a well-known herbal medicine in China also referred to as Polygonati rhizoma. spandidos-publications.comfrontiersin.orgfrontiersin.org This plant is one of the three species, along with Polygonatum kingianum and Polygonatum cyrtonema, whose dry rhizomes are officially recognized in the Pharmacopoeia of the People's Republic of China. frontiersin.org While polysaccharides, saponins, and flavonoids are the more extensively studied secondary metabolites in Polygonatum species, research has also identified the presence of phenolic compounds like Syringaresinol-di-O-glucoside. frontiersin.orgsciopen.comresearchgate.net Its isolation from P. sibiricum has been confirmed through various chemical analyses. spandidos-publications.comfrontiersin.orgfrontiersin.org

Dendrobium aurantiacum var. denneanum

The stems of Dendrobium aurantiacum var. denneanum have been identified as a source of (-)-Syringaresinol-di-O-glucoside. caymanchem.comnih.govcaymanchem.com In one study, this compound, also referred to as (-)-syringaresinol-4,4'-bis-O-β-D-glucopyranoside, was isolated along with a new 8,4'-oxyneolignane glucoside and other known phenolic glucosides. nih.govresearchgate.net This finding highlights the presence of Syringaresinol-di-O-glucoside within the Orchidaceae family, specifically in this variety of Dendrobium.

Salicornia europaea

Salicornia europaea, a halophyte from the Chenopodiaceae family, has been found to contain Syringaresinol-di-O-glucoside and its related lignans. mdpi.comnih.gov Specifically, studies have isolated syringaresinol (B1662434) 4-O-β-D-glucopyranoside, (-)-syringaresinol (B600719), and episyringaresinol-4″O-β-D-glucopyranoside from this plant. mdpi.com Salicornia europaea, also known as glasswort or sea asparagus, grows in salt marshes and has been used in traditional medicine for various ailments. The plant is a source of diverse secondary metabolites, including polyphenols. mdpi.com

Ilex rotunda

The bark of Ilex rotunda, a plant from the Aquifoliaceae family, contains Syringaresinol-di-O-glucoside. researchgate.netnih.govnih.gov High-speed counter-current chromatography has been successfully used to isolate this compound, along with other glycosides, from a 50% ethanol (B145695) extract of the dried barks. nih.govnih.gov In one experiment, 20.2 mg of syringaresinol 4′,4″-di-O-β-D-glucopyranoside was obtained from 1.0 g of the extract. nih.govnih.govebi.ac.uk This was the first time this particular glycoside was isolated from Ilex rotunda. nih.govnih.gov

Data Tables

Table 1: Occurrence of Syringaresinol-di-O-glucoside in Botanical Sources

| Plant Family | Genus | Species | Common Name | Plant Part |

| Oleaceae | Syringa | reticulata | Japanese Tree Lilac | Bark nih.gov |

| Araliaceae | Acanthopanax | senticosus | Siberian Ginseng | Stem Bark nih.govsci-hub.ru |

| Asparagaceae | Polygonatum | sibiricum | Siberian Solomon's Seal | Rhizome spandidos-publications.comfrontiersin.org |

| Orchidaceae | Dendrobium | aurantiacum var. denneanum | - | Stems nih.gov |

| Chenopodiaceae | Salicornia | europaea | Glasswort | - mdpi.com |

| Aquifoliaceae | Ilex | rotunda | - | Bark nih.govnih.gov |

Table 2: Research Findings on Syringaresinol-di-O-glucoside Isolation

| Plant Source | Compound Name Used in Study | Extraction/Isolation Method | Key Finding |

| Ilex rotunda | syringaresinol 4′,4″-di-O-β-D-glucopyranoside | High-Speed Counter-Current Chromatography nih.govnih.gov | 20.2 mg isolated from 1.0 g of extract. nih.govnih.gov First isolation from this plant. nih.govnih.gov |

| Acanthopanax senticosus | syringaresinol di-o-β-D-glucoside | Reverse-phase HPLC tandfonline.com | Found at 1,156 mg/100g in an ethanol/water extract of stem bark. tandfonline.com |

Bamboo leaves (Neosinocalamus affinis)

The leaves of the bamboo species Neosinocalamus affinis are a well-documented source of Syringaresinol-di-O-glucoside. chemicalbook.commedchemexpress.comchemsrc.com Research has confirmed the presence of this natural compound in ethanol extracts of these bamboo leaves. chemicalbook.commedchemexpress.comchemsrc.com This has positioned Neosinocalamus affinis as a key species for studies focused on the isolation and investigation of Syringaresinol-di-O-glucoside.

Other Documented Plant Sources

Beyond bamboo, Syringaresinol-di-O-glucoside has been isolated from a variety of other plants. These include species from the Syringa genus (part of the Oleaceae family), which are considered a predominant source. biosynth.comcymitquimica.com The compound, also known by its synonym Acanthoside D, has been reported in Acanthopanax sp., Ilex sp., and Phellodendron sp. phytolab.com Furthermore, it is a major constituent of the stem bark of Acanthopanax senticosus Harms. nih.gov Other documented sources include Pyrola japonica, Daphne giraldii, and Sargentodoxa cuneata. medchemexpress.comnih.gov The aerial parts of Sauropus androgynus have also been found to contain (+)-syringaresinol di-O-β-glucopyranoside. researchgate.net

Geographic Distribution of Syringaresinol-di-O-glucoside-Rich Plants

The plants that are rich in Syringaresinol-di-O-glucoside are found across various geographical regions, reflecting the wide distribution of the plant families in which they belong. For instance, Acanthopanax senticosus is native to Northeastern Asia. The Syringa genus, commonly known as lilacs, is native to southeastern Europe and eastern Asia. The bamboo species Neosinocalamus affinis is found in China. The diverse habitats of these plants indicate that the production of Syringaresinol-di-O-glucoside is not limited to a specific geographic or climatic zone.

Factors Influencing Syringaresinol-di-O-glucoside Content in Plants

The concentration of Syringaresinol-di-O-glucoside in plants is not static. It is influenced by a combination of genetic, developmental, and environmental factors.

Cultivation Methods and Environmental Stressors

Cultivation practices and environmental conditions can significantly impact the phytochemical profile of plants, including their content of Syringaresinol-di-O-glucoside. For example, in a study on Dendrobium officinale, it was observed that the content of lignans, including syringaresinol-4,4′-di-O-β-D-glucoside, was generally higher in plants grown under simulated wild conditions compared to those cultivated in greenhouses. researchgate.net This suggests that environmental stressors present in a more natural setting may stimulate the production of these compounds. High-temperature stress, for instance, has been shown to activate flavonoid synthesis pathways in some plants, a response mediated by plant hormones like jasmonic acid. nih.gov While not directly measuring Syringaresinol-di-O-glucoside, this highlights how abiotic stress can trigger changes in the biosynthesis of related phenolic compounds.

Plant Organ Specificity and Developmental Stage

The concentration of Syringaresinol-di-O-glucoside can vary between different organs of the same plant and can change as the plant develops. Research on Dendrobium officinale showed an upward trend in the content of syringaresinol-4,4′-di-O-β-D-glucoside with an increase in the growth years of the plant. researchgate.net In studies of other plant species, the content of phenolic compounds has been shown to differ significantly between roots, stems, leaves, and flowers, and to fluctuate at different growth stages such as vegetative, flowering, and fruiting. mdpi.com For example, in Rumex species, the highest levels of certain catechins were found in the generative parts (flowers and seeds). mdpi.com Similarly, the developmental stage of bamboo culms and rhizomes affects their nutrient storage and metabolism, which could indirectly influence the allocation of resources for producing secondary metabolites like Syringaresinol-di-O-glucoside. researchgate.net

Genetic Variability and Chemotypes

Genetic differences between and within plant species can lead to the existence of different chemotypes, which are plants that are morphologically similar but have distinct chemical profiles. This genetic variability is a key factor in determining the potential of a plant to produce certain compounds. For instance, studies on various plant genera have revealed that genetic diversity can correlate with chemical richness. researchgate.net Different populations of the same plant species grown in different locations can exhibit variations in their chemical composition due to this underlying genetic variability. scielo.br This principle applies to the production of lignans, where genetic makeup can dictate the baseline capacity of a plant to synthesize Syringaresinol-di-O-glucoside.

Isolation and Purification Methodologies for Syringaresinol Di O Glucoside

Extraction Techniques

The initial step in obtaining syringaresinol-di-O-glucoside from plant matrices involves a solid-liquid extraction process. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract.

Solvent-Based Extraction (e.g., Ethanol (B145695) Extracts)

Solvent-based extraction is a conventional and widely employed method for isolating lignans (B1203133) and their glycosides from plant materials. mdpi.com Due to the hydrophilic nature of the glycosidic moieties, polar solvents are generally preferred for the extraction of syringaresinol-di-O-glucoside. mdpi.com

Ethanol and its aqueous solutions are commonly utilized for this purpose. mdpi.comherbmedpharmacol.comchemfaces.com For instance, a 50% ethanol extract of the dried barks of Ilex rotunda has been successfully used to isolate syringaresinol-di-O-glucoside. nih.govnih.govebi.ac.uk Similarly, ethanol extracts of Magnolia kobus leaves have been shown to contain this compound. herbmedpharmacol.com The use of ethanol is advantageous due to its low toxicity and its ability to be mixed with water in any proportion, allowing for the fine-tuning of solvent polarity. researchgate.net Methanol (B129727) is another polar solvent that has been effectively used, often in aqueous mixtures, for the extraction of lignan (B3055560) glycosides. mdpi.comnih.gov Research has shown that for lignans in general, solvent concentrations of 70-100% of either aqueous ethanol or methanol are frequently used. mdpi.com The choice between ethanol and methanol often depends on laboratory practice. mdpi.com

In some procedures, a pre-extraction step with a non-polar solvent like petroleum ether is performed to defat the plant material, which can improve the efficiency of the subsequent extraction of polar compounds like syringaresinol-di-O-glucoside with ethanol. thermofisher.comresearchgate.net

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction)

To enhance extraction efficiency and reduce the use of organic solvents, advanced extraction techniques have been explored for the isolation of lignans. Supercritical fluid extraction (SFE), particularly with carbon dioxide (CO₂), is a notable example. researchgate.netoup.com

Supercritical CO₂ is a non-toxic, non-flammable, and environmentally friendly solvent. thermofisher.com While supercritical CO₂ alone is generally effective for non-polar compounds, its solvent power can be modified by adding a co-solvent, such as ethanol, to extract more polar molecules like lignan glycosides. thermofisher.com This combination has been shown to be effective for maximizing oil yield from flaxseed without significant co-extraction of lignans. thermofisher.com However, for defatted seeds, a method involving ethanol extraction followed by supercritical antisolvent fractionation (SAF) with CO₂ has been developed to enrich lignan content. thermofisher.com In this process, the ethanolic extract is processed with supercritical CO₂, leading to the precipitation of the less soluble lignans, thereby concentrating them in the residual fraction. thermofisher.com

Other advanced methods reported for the extraction of lignans in general, which could potentially be applied to syringaresinol-di-O-glucoside, include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). mdpi.comnih.govoup.com

Optimization of Extraction Parameters

The efficiency of the extraction process for syringaresinol-di-O-glucoside is dependent on several key parameters. Optimizing these factors is crucial for maximizing the yield of the target compound.

Key parameters that are often optimized include:

Solvent Concentration: The polarity of the extraction solvent is critical. For lignan glycosides, aqueous mixtures of ethanol or methanol are often more effective than the pure solvents. mdpi.com For example, studies on lignan extraction from cereal grains found that 80% methanol was the optimal concentration. nih.gov The addition of water can facilitate the penetration of the solvent into the plant matrix by causing swelling. researchgate.net

Temperature: Temperature can influence extraction efficiency, but it must be controlled to prevent the degradation of thermolabile compounds. Lignans and their glycosides are generally considered relatively stable at temperatures up to 60°C, and in some cases, even up to 100°C. mdpi.com One study on lignan extraction from flaxseed identified an optimal temperature of 40°C. researchgate.netmetu.edu.tr

Extraction Time: The duration of the extraction process also plays a significant role. An optimal time ensures maximum recovery without being unnecessarily long and energy-intensive. For lignan extraction from flaxseed, an optimal time of 28 hours was reported in one study, while another study on cereal grains found 60 minutes to be optimal using ultrasound-assisted extraction. researchgate.netnih.govmetu.edu.tr

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. Ratios from 1:5 to 1:20 (g/mL) are generally considered appropriate for laboratory-scale extractions. mdpi.com

Response surface methodology (RSM) is a statistical tool that has been effectively used to optimize the extraction conditions for lignans, considering the interplay of multiple variables simultaneously. researchgate.netnih.govmetu.edu.tr

Table 1: Examples of Optimized Lignan Extraction Parameters

| Plant Source | Target Lignans | Extraction Method | Optimal Solvent Concentration | Optimal Temperature | Optimal Time | Reference |

|---|---|---|---|---|---|---|

| Flaxseed | Lignans | Ethanol-water extraction | 70% Ethanol | 40°C | 28 hours | researchgate.netmetu.edu.tr |

| Cereal Grains (Oats) | Secoisolariciresinol (B192356), Matairesinol (B191791), Pinoresinol (B1678388), Lariciresinol (B1674508), Syringaresinol (B1662434) | Ultrasound-assisted extraction | 80% Methanol | 40°C | 60 minutes | nih.gov |

| Flaxseed | Lignan Glycosides | Supercritical Antisolvent Fractionation (following ethanol extraction) | - | - | 180 minutes (treatment time) | thermofisher.com |

Chromatographic Separation Approaches

Following extraction, the crude extract containing a mixture of compounds undergoes further purification using chromatographic techniques to isolate syringaresinol-di-O-glucoside.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the preparative separation of natural products, including lignan glycosides. nih.govmdpi.comscilit.com This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. mdpi.com

A key step in HSCCC is the selection of a suitable two-phase solvent system. mdpi.com The partition coefficient (K) of the target compound in the solvent system is a critical factor, with an optimal range typically between 0.5 and 2 for effective separation. mdpi.com

For the isolation of syringaresinol-di-O-glucoside from a 50% ethanol extract of Ilex rotunda, a two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v) was successfully employed. nih.govnih.govebi.ac.ukresearchgate.netscience.gov In one study, this method yielded 20.2 mg of syringaresinol-di-O-glucoside from 1.0 g of crude extract in a single run. nih.govnih.gov

HSCCC has also been used in a stepwise elution mode for the separation of other lignans, demonstrating its versatility. mdpi.com The efficiency and high recovery rates of HSCCC make it a valuable tool for obtaining pure syringaresinol-di-O-glucoside. mdpi.com

Table 2: HSCCC Separation of Syringaresinol-di-O-glucoside from Ilex rotunda

| Starting Material | Amount of Starting Material | HSCCC Solvent System | Yield of Syringaresinol-di-O-glucoside | Reference |

|---|---|---|---|---|

| 50% Ethanol Extract of Ilex rotunda barks | 1.0 g | Ethyl acetate-n-butanol-water (1:6:7, v/v/v) | 20.2 mg | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool for the purification and quantification of syringaresinol-di-O-glucoside. nih.govresearchgate.netnih.gov Both normal-phase and reversed-phase HPLC can be used, with reversed-phase being more common for polar glycosides.

In a preparative context, HPLC is often used as a final polishing step to achieve high purity. For instance, fractions obtained from HSCCC that contained syringaresinol-di-O-glucoside at a purity of 55.4% were further purified by preparative HPLC to achieve a final purity of 95.5%. researchgate.net Similarly, a method for the isolation of eleutheroside E (an alternative name for syringaresinol-di-O-glucoside) from Acanthopanax giraldii involved pre-isolation using macroporous resin and a C18 solid-phase extraction cartridge, followed by purification using semi-preparative reversed-phase HPLC. nih.gov

For analytical purposes, HPLC is used to determine the purity of isolated compounds and to quantify their content in extracts. thermofisher.comresearchgate.netnih.gov HPLC systems are often coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometers (MS) for structural confirmation and enhanced sensitivity. researchgate.netnih.govmdpi.com Commercial reference standards of syringaresinol-di-O-glucoside with a purity of ≥95.0% as determined by HPLC are available. sigmaaldrich.comfishersci.ca

Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial step in obtaining larger quantities of purified syringaresinol-di-O-glucoside. This technique is often employed after initial fractionation by other methods, such as column chromatography or high-speed counter-current chromatography (HSCCC).

In one study, a fraction containing syringaresinol-di-O-glucoside, initially at 55.4% purity after HSCCC, was further purified using preparative HPLC to achieve a final purity of 95.5%. researchgate.net This demonstrates the efficacy of preparative HPLC in significantly enhancing the purity of the target compound. The process often utilizes reversed-phase columns, such as C18, and a gradient elution system with solvents like acetonitrile (B52724) and water. nih.govoup.com

Table 1: Example of Preparative HPLC in Syringaresinol-di-O-glucoside Purification

| Initial Purity (post-HSCCC) | Final Purity (post-preparative HPLC) | Reference |

| 55.4% | 95.5% | researchgate.net |

Analytical HPLC

Analytical HPLC is indispensable for both the initial identification and the final purity assessment of syringaresinol-di-O-glucoside. It provides high-resolution separation, allowing for the detection and quantification of the compound in complex mixtures and purified fractions.

Researchers utilize analytical HPLC to monitor the progress of purification and to determine the final purity of the isolated compound. acs.org For instance, after a multi-step isolation process involving macroporous resin and solid-phase extraction, the final purity of syringaresinol-di-O-glucoside (also known as eleutheroside E) was determined to be 97% by analytical HPLC. oup.comoup.com The method typically employs a C18 column and a gradient elution with acetonitrile and water, with UV detection at a specific wavelength, such as 220 nm. oup.com

In a comprehensive analysis of Dendrobium officinale, a method was established to determine the content of syringaresinol-di-O-glucoside, among other lignans, using HPLC coupled with diode array detection and mass spectrometry. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) serves as a valuable pre-purification or clean-up step in the isolation of syringaresinol-di-O-glucoside. This technique helps to remove interfering compounds from the crude extract, thereby enriching the target compound before further chromatographic separation.

In the isolation of eleutheroside E from Acanthopanax giraldii, a C18 solid-phase extraction cartridge was used to pre-isolate the compound from a water extract that had been initially fractionated using macroporous adsorption resin. oup.comoup.com The fraction eluted with 30% methanol from the SPE cartridge was then subjected to semipreparative HPLC for final purification. oup.com This highlights the role of SPE in simplifying the sample matrix, which can improve the efficiency and resolution of subsequent HPLC steps. The use of SPE can also be more efficient and less time-consuming than traditional liquid-liquid extraction methods. mdpi.com

Other Chromatographic Techniques (e.g., Column Chromatography)

Besides HPLC and SPE, other chromatographic techniques are frequently employed in the initial stages of isolating syringaresinol-di-O-glucoside.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of glycosides, including syringaresinol-di-O-glucoside, from the barks of Ilex rotunda. nih.govnih.gov In one instance, from 1.0 g of extract, 20.2 mg of syringaresinol-di-O-glucoside was obtained. nih.govnih.gov

Column Chromatography: This is a fundamental technique used for the initial fractionation of crude plant extracts. Different stationary phases are utilized, including:

Silica Gel: Used in the purification of compounds from Eucommia ulmoides. nih.gov

Sephadex LH-20: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size and is often used with a methanol-based eluent. google.commdpi.com

Reversed-phase (ODS) Column Chromatography: A common initial step, where a gradual increase in the concentration of an organic solvent like methanol is used for elution. google.com

Macroporous Adsorption Resin: Resins like D-101 are used to capture and then selectively elute compounds from aqueous extracts. oup.comoup.com

Purity Assessment and Yield Optimization

The final purity of isolated syringaresinol-di-O-glucoside is typically assessed by analytical HPLC, with standards often achieving a purity of ≥95% or higher. sigmaaldrich.com The yield, however, can be quite low due to the compound's presence in small quantities in natural sources and the multi-step purification process.

For example, from 1.0 gram of a crude extract of Ilex rotunda, only 20.2 mg of syringaresinol-di-O-glucoside was obtained after HSCCC and preparative HPLC. researchgate.netnih.gov In another study, the content of syringaresinol-di-O-glucoside in Dendrobium officinale was found to range from 10.112 to 179.873 µg/g. researchgate.net

Table 2: Yield of Syringaresinol-di-O-glucoside from Natural Sources

| Plant Source | Starting Material | Yield | Reference |

| Ilex rotunda | 1.0 g of crude extract | 20.2 mg | researchgate.netnih.gov |

| Dendrobium officinale | N/A | 10.112–179.873 µg/g | researchgate.net |

Optimizing the yield often involves refining the extraction and purification protocol. This can include selecting the most effective solvent systems for extraction and chromatography, and choosing the most appropriate combination of chromatographic techniques to minimize losses at each step. mdpi.com

Challenges in Syringaresinol-di-O-glucoside Isolation and Purification

The isolation and purification of syringaresinol-di-O-glucoside are fraught with challenges that contribute to its low yield and the complexity of the process.

Low Natural Abundance: The compound is often present in very low concentrations in plant materials, necessitating the processing of large amounts of biomass to obtain a small quantity of the pure substance. acs.org

Complex Chemical Matrix: Plant extracts are intricate mixtures of numerous compounds with similar polarities and chemical properties, making the separation of syringaresinol-di-O-glucoside from its analogs, such as syringaresinol-mono-O-glucoside, particularly difficult. nih.govmdpi.com

Multiple Isomeric Forms: The presence of isomeric forms of related compounds can further complicate the purification process, requiring high-resolution chromatographic techniques to achieve separation. mdpi.com

Irreversible Adsorption: In some cases, irreversible adsorption of the compound to the stationary phase of an HPLC column can occur, leading to peak tailing and reduced recovery. nih.gov

Overcoming these challenges requires a strategic and optimized approach, combining various chromatographic methods to effectively separate syringaresinol-di-O-glucoside from the complex milieu of its natural sources.

Biosynthesis and Metabolic Pathways of Syringaresinol Di O Glucoside

Lignan (B3055560) Biosynthetic Pathway Overview

Lignans (B1203133) are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. nsf.gov The biosynthesis of syringaresinol (B1662434), the aglycone of Syringaresinol-di-O-glucoside, follows this general blueprint, beginning with the synthesis of its specific monolignol precursor, sinapyl alcohol.

The journey to Syringaresinol-di-O-glucoside begins with the general phenylpropanoid pathway, a central metabolic route in higher plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds. nih.govfrontiersin.org This pathway is responsible for producing the C6-C3 phenylpropanoid units that are the fundamental building blocks of lignans. nih.gov

The key steps leading to the formation of monolignols, such as sinapyl alcohol, involve a series of enzymatic reactions:

Deamination: The pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govmdpi.com

Hydroxylation and Methylation: Cinnamic acid undergoes a sequence of hydroxylation and methylation reactions. Enzymes like cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) are crucial in modifying the aromatic ring. nih.gov These steps lead to the formation of ferulic acid. nih.gov

Reduction: The carboxyl group of the propane (B168953) side chain is then reduced. Ferulic acid is first activated to its CoA-thioester, which is then reduced by enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield the corresponding monolignol. mdpi.comuvic.ca

For syringaresinol specifically, the monolignol precursor is sinapyl alcohol. The synthesis of sinapyl alcohol requires additional hydroxylation and methylation steps on the aromatic ring compared to the synthesis of coniferyl alcohol (the precursor to pinoresinol). uvic.ca The entire process occurs in the cytoplasm, with the initial shikimic acid pathway providing the phenylalanine precursor from the plastid. mdpi.com

Table 1: Key Enzymes in the General Phenylpropanoid and Lignan Pathways

| Enzyme | Abbreviation | Function in the Pathway |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid by converting it to p-coumaroyl-CoA. mdpi.com |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to produce ferulic acid, a key intermediate. nih.gov |

| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferyl aldehyde. mdpi.com |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces coniferaldehyde (B117026) to coniferyl alcohol and sinapaldehyde (B192390) to sinapyl alcohol. frontiersin.org |

| Laccases/Peroxidases | - | Oxidize monolignols (e.g., sinapyl alcohol) to form radicals for dimerization. wikipedia.orgacs.org |

| Dirigent Protein | DIR | Guides the stereospecific coupling of monolignol radicals to form specific lignan isomers (e.g., (+)-syringaresinol). wikipedia.orgoup.com |

| Pinoresinol-lariciresinol reductase | PLR | Reduces pinoresinol (B1678388) to lariciresinol (B1674508) in the general lignan pathway. nsf.govresearchgate.net |

| Secoisolariciresinol (B192356) dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol (B191791) in the general lignan pathway. nsf.govarkat-usa.org |

Once sinapyl alcohol is synthesized, the next critical step is its dimerization to form the furofuran lignan core of syringaresinol. This is not a random process; it is precisely controlled by dirigent proteins (DIRs) . wikipedia.orgoup.com These proteins lack intrinsic catalytic activity for oxidation but are essential for dictating the stereochemical outcome of the coupling reaction. wikipedia.org

The process unfolds as follows:

An oxidative enzyme, such as a laccase or peroxidase, generates sinapyl alcohol radicals. wikipedia.org

In the absence of a dirigent protein, these radicals would couple randomly, leading to a heterogeneous mixture of racemic products. wikipedia.orgoup.com

The dirigent protein captures two monolignol radicals and holds them in a specific orientation within its active site. oup.comoup.com This spatial arrangement ensures that the subsequent radical-radical coupling occurs with both regioselectivity (at the C8-C8' positions) and stereoselectivity, leading to the formation of a specific enantiomer, such as (+)-syringaresinol. oup.comfrontiersin.org

The discovery of dirigent proteins provided the crucial explanation for how plants can produce optically pure lignans instead of racemic mixtures. oup.com Different dirigent proteins can guide the synthesis of different stereoisomers, highlighting their central role in creating the vast diversity of lignan structures found in nature. wikipedia.orgoup.com

The generation of monolignol radicals is a prerequisite for the coupling reaction and is catalyzed by oxidative enzymes, primarily laccases and peroxidases. uvic.cafrontiersin.org These enzymes facilitate the one-electron oxidation of the phenolic hydroxyl group of two sinapyl alcohol molecules, creating resonance-stabilized phenoxy radicals. wikipedia.orgacs.org

Recent biotechnological approaches have harnessed this natural mechanism for the in vitro synthesis of syringaresinol. A common strategy employs a two-enzyme cascade:

An oxidase , such as eugenol (B1671780) oxidase (EUGO), can be used to convert a precursor like 2,6-dimethoxy-4-allylphenol into sinapyl alcohol. A key advantage of this step is the simultaneous production of hydrogen peroxide (H₂O₂) as a byproduct. acs.orgresearchgate.net

A peroxidase , such as horseradish peroxidase (HRP), then utilizes the H₂O₂ generated in situ to catalyze the oxidative dimerization of the newly formed sinapyl alcohol into syringaresinol. acs.orgresearchgate.netacs.org

This one-pot biocatalytic system is highly efficient because the peroxidase cosubstrate (H₂O₂) is supplied by the initial oxidase reaction, creating a fully coupled conversion. acs.org This method has been optimized to achieve high yields of syringaresinol from renewable, lignin-derived phenols. acs.org

Involvement of Dirigent Proteins

Specific Glycosylation Steps and Enzymes

Following the formation of the syringaresinol aglycone, the final step in the biosynthesis of Syringaresinol-di-O-glucoside is glycosylation. This process involves the attachment of two glucose molecules to the syringaresinol core, which significantly alters the compound's solubility and stability. frontiersin.org

The enzymatic attachment of sugar moieties is carried out by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . nih.govnih.gov These enzymes transfer a glycosyl group, typically from an activated nucleotide sugar like UDP-glucose, to an acceptor molecule—in this case, syringaresinol. frontiersin.org

In lignan biosynthesis, glycosylation is a common tailoring step. nsf.govarkat-usa.org While the specific UGTs responsible for the di-glycosylation of syringaresinol are a subject of ongoing research, studies on similar lignans provide a clear model. For example, research in Isatis indigotica has identified several UGTs involved in the biosynthesis of antiviral lignan glycosides. frontiersin.orgnih.gov These studies show that different UGTs can have high specificity for their lignan substrate and may catalyze mono- or di-glycosylation. arkat-usa.orgnih.gov The process for Syringaresinol-di-O-glucoside involves the sequential or concerted action of UGTs to attach glucose molecules to the two phenolic hydroxyl groups of the syringaresinol aglycone. nih.gov

Table 2: Key Enzymes and Steps in Lignan Glycosylation

| Enzyme/Process | Description |

| UDP-glycosyltransferases | A superfamily of enzymes that catalyze the transfer of a glycosyl group from a UDP-sugar (e.g., UDP-glucose) to an acceptor molecule (aglycone). frontiersin.orgnih.gov |

| Lignan Aglycone | The non-sugar component of the glycoside, in this case, syringaresinol. |

| Glycosylation Site | The specific hydroxyl groups on the syringaresinol molecule where the glucose units are attached, typically the phenolic hydroxyls at the C4 and C4' positions. nih.gov |

| Mono- and Di-glycosylation | UGTs can add one (mono) or two (di) glucose molecules. The formation of Syringaresinol-di-O-glucoside requires di-glycosylation. arkat-usa.orgnih.gov |

The stereochemistry of Syringaresinol-di-O-glucoside is established early in the biosynthetic pathway and maintained throughout. The absolute configuration of the final molecule is a direct consequence of several stereochemically controlled steps.

Dimerization: As discussed, the dirigent protein is the primary determinant of the stereochemistry of the syringaresinol core. oup.com It guides the coupling of sinapyl alcohol radicals to form a specific enantiomer of the furofuran ring system. oup.com For example, the formation of (+)-syringaresinol is dictated by a corresponding (+)-pinoresinol forming dirigent protein, given their structural similarity. frontiersin.org

Subsequent Enzymatic Steps: While the core of syringaresinol is formed in a single dimerization step, other lignans undergo further reductive steps catalyzed by stereospecific enzymes like pinoresinol-lariciresinol reductases (PLRs). researchgate.net These enzymes act on specific enantiomers, further defining the stereochemical identity of the downstream products. researchgate.net

Enantiomeric Variation: It is noteworthy that different plant species can produce different enantiomers of the same lignan, or even racemic mixtures. researchgate.net This indicates that the portfolio of dirigent proteins and other biosynthetic enzymes varies significantly across the plant kingdom, leading to great stereochemical diversity. The biosynthesis of Syringaresinol-di-O-glucoside in a specific plant will therefore depend on the particular stereospecific enzymes that plant possesses.

Glucosyltransferases

Regulation of Syringaresinol-di-O-glucoside Biosynthesis

The biological production of syringaresinol-di-O-glucoside is a tightly controlled process, influenced by a combination of genetic programming and external stimuli.

Genetic Regulation

The biosynthesis of lignans, including syringaresinol-di-O-glucoside, is governed by the expression of specific genes encoding pathway enzymes and regulatory transcription factors. In Angelica sinensis, the accumulation of lignans such as Syringaresinol-4′-O-glucoside has been observed to be significantly up-regulated in plants exhibiting early bolting and flowering (EBF). nih.gov This process is linked to the hormone signaling pathway, which activates crucial genes encoding MADS-box proteins like SOC1, a key regulator that initiates floral development. nih.gov This suggests that developmental genes play a pivotal role in modulating the production of syringaresinol glucosides. nih.gov

Furthermore, enzymes such as glycosyltransferases are critical for the final steps of biosynthesis. For instance, UGT72E family proteins are known to convert monolignols into their respective glucosides. google.com Specifically, UGT72E3 is a sinapyl alcohol-specific glycosyl transferase required for producing syringin (B1682858) (a precursor to syringaresinol), though its natural activity can be low. google.com The entire lignin (B12514952) biosynthesis pathway, which supplies the necessary precursors, is under the control of transcription factors like Myb58. google.com

In other plants like Forsythia, metabolic flux can be redirected by genetically modifying key enzymatic steps. The down-regulation of pinoresinol/lariciresinol reductase (PLR) expression through RNA interference (PLR-RNAi) resulted in a significant accumulation of its substrate, pinoresinol, in its glucoside form. oup.com This demonstrates how targeting specific genes can alter the production of particular lignans within the broader metabolic network. oup.com

Environmental and Developmental Influences

Environmental conditions and the developmental stage of the plant have a profound impact on the accumulation of syringaresinol-di-O-glucoside. A study on Dendrobium officinale revealed that both the cultivation method and the age of the plant significantly affect lignan content. researchgate.net Plants grown under simulated wild conditions generally showed higher concentrations of syringaresinol and its glucosides compared to those grown in greenhouses. researchgate.net Moreover, the content of these compounds tended to increase as the plants aged. researchgate.net

| Compound | Cultivation Mode | Growth Stage | Average Content Range (μg/g) |

| Syringaresinol-4,4′-di-O-β-D-glucoside | Simulated Wild vs. Greenhouse | Increasing Years | 10.112–179.873 researchgate.net |

| Syringaresinol-4-O-β-D-glucoside | Simulated Wild vs. Greenhouse | Increasing Years | 51.227–222.294 researchgate.net |

| Syringaresinol | Simulated Wild vs. Greenhouse | Increasing Years | 6.368–120.341 researchgate.net |

In Angelica sinensis, environmental factors that trigger early bolting and flowering—such as vernalization (exposure to cold) and long-day conditions—can indirectly lead to an increased production of syringaresinol glucosides. nih.gov Other factors, including the specific germplasm, seedling age and weight, and soil conditions, also contribute to this effect. nih.gov Conversely, experiments on Eleutherococcus senticosus embryogenic suspension cultures showed that while changes in O2 or CO2 levels had no significant impact, the application of plant growth regulators like gibberellic acid did influence the production of bioactive compounds. mdpi.com

Metabolic Engineering Approaches for Enhanced Production

To overcome the limitations of natural production, researchers have turned to metabolic engineering, utilizing heterologous expression systems and enzyme engineering to boost the yield of syringaresinol and its precursors.

Heterologous Expression Systems

Heterologous expression involves introducing genes from one organism into a host organism, such as bacteria or yeast, to produce specific proteins or compounds. These systems offer several advantages, including rapid growth, high yields, and simplified purification processes. nexusacademicpublishers.com Yeasts like Saccharomyces cerevisiae and Pichia pastoris are particularly valuable because, as eukaryotes, they can perform necessary post-translational modifications, ensuring the expressed proteins are folded correctly and functional. nexusacademicpublishers.com

This approach has been successfully applied to lignan biosynthesis. Key enzymes in the pathway, such as eugenol oxidase (EUGO), have been expressed at high levels in heterologous systems. researchgate.net Similarly, dirigent protein genes, which guide the stereospecific coupling of monolignols to form lignans like pinoresinol, have been expressed heterologously. hebmu.edu.cn The use of recombinant Saccharomyces cerevisiae and Escherichia coli is being explored to enhance the transformation and production of various lignans. acs.org

Enzyme Engineering (e.g., EUGO mutant)

Enzyme engineering aims to improve the catalytic properties of enzymes for specific industrial or biotechnological applications. A notable example is the engineering of eugenol oxidase (EUGO) for the enhanced production of syringaresinol. acs.orgnih.gov Wild-type EUGO is inefficient at converting 2,6-dimethoxy-4-allylphenol, a readily available precursor, into the desired sinapyl alcohol. acs.org

Through structure-inspired mutagenesis, researchers identified that the amino acid residue Ile427 in the enzyme's active site was hindering the binding of the substrate. acs.org By creating a mutant where this isoleucine was replaced by alanine (B10760859) (I427A), they significantly improved the enzyme's efficiency with the target substrate. researchgate.netacs.org This engineered EUGO mutant was then integrated into a one-pot, two-enzyme cascade system with horseradish peroxidase (HRP). nih.govacs.org In this cascade, the I427A EUGO mutant first oxidizes 2,6-dimethoxy-4-allylphenol to sinapyl alcohol, a reaction that also generates hydrogen peroxide. acs.org The HRP enzyme then utilizes this in-situ-produced hydrogen peroxide to catalyze the dimerization of sinapyl alcohol into syringaresinol. researchgate.netacs.org This optimized biocatalytic system achieved a high syringaresinol yield of 81% on a semi-preparative scale. acs.orgnih.govfigshare.com

| Component | Role in Engineered System | Key Finding |

| 2,6-dimethoxy-4-allylphenol | Substrate (Precursor) | A relatively inexpensive starting material for syringaresinol synthesis. acs.orgnih.gov |

| Eugenol Oxidase (EUGO) I427A Mutant | Engineered Biocatalyst | Oxidizes the substrate to sinapyl alcohol with significantly higher efficiency than the wild-type enzyme. researchgate.netacs.org |

| Horseradish Peroxidase (HRP) | Co-catalyst | Utilizes hydrogen peroxide from the first reaction to dimerize sinapyl alcohol into syringaresinol. acs.org |

| Overall System | One-Pot Enzymatic Cascade | Achieved an 81% yield of syringaresinol, demonstrating a highly efficient production method. nih.govfigshare.com |

Pharmacological Investigations of Syringaresinol Di O Glucoside

Anti-inflammatory Activities

Syringaresinol-di-O-glucoside, a lignan (B3055560) glycoside, has been the subject of multiple studies to evaluate its potential as an anti-inflammatory agent. Research has explored its mechanisms of action, its effects in various cell and animal models, and its ability to modulate key inflammatory molecules.

Mechanisms of Action (e.g., NF-κB and NLRP3 pathway inhibition)

Syringaresinol-di-O-glucoside exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Studies have shown that it can inhibit the activation of the nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome pathways. frontiersin.orgnih.govnih.gov

In monosodium urate (MSU)-stimulated macrophages, syringaresinol-di-O-glucoside (identified as SSG in the study) was found to inhibit the activation of both the NF-κB and NLRP3 pathways. nih.govnih.gov The NF-κB pathway is a critical regulator of gene expression for many pro-inflammatory cytokines and enzymes. researchgate.netmdpi.com Inhibition of this pathway by syringaresinol-di-O-glucoside leads to a downstream reduction in the production of inflammatory mediators. researchgate.netnih.gov Specifically, the compound was shown to prevent the degradation of IκBα, a key step in NF-κB activation, and reduce the nuclear translocation of the p65 subunit of NF-κB. researchgate.net

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. cdc.gov Syringaresinol-di-O-glucoside has been shown to suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory profile. frontiersin.orgnih.govnih.gov

In vitro Studies (e.g., RAW 264.7 cells, SW982 human synovial sarcoma cells)

The anti-inflammatory properties of syringaresinol-di-O-glucoside have been investigated in various in vitro models, primarily using macrophage cell lines and cells relevant to inflammatory diseases like arthritis.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, the related compound syringaresinol (B1662434) demonstrated significant anti-inflammatory activity. researchgate.netnih.govmq.edu.au It inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key inflammatory mediators. researchgate.netmq.edu.au This was associated with a dose-dependent reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production. researchgate.netmq.edu.au

In the context of arthritis research, (+)-Syringaresinol-di-O-beta-D-glucoside (SR) was studied in SW982 human synovial sarcoma cells. nih.govsci-hub.ruresearchgate.net In these cells, SR was shown to suppress the production of interleukin-6 (IL-6) and prostaglandin E2. nih.govsci-hub.ru Furthermore, it inhibited the mRNA expression of IL-1β, IL-6, and COX-2. nih.govsemanticscholar.org These findings suggest a direct modulatory effect on inflammatory processes within synovial cells. nih.gov

A study screening 24 non-flavonoid compounds identified syringaresinol-4-O-β-d-glucoside (SSG) as a potent inhibitor of macrophage-mediated inflammation in a co-culture system with chondrocytes designed to mimic gouty arthritis. nih.gov SSG was effective in reducing the expression of several inflammatory cytokines in macrophages stimulated with monosodium urate (MSU) crystals. nih.gov

Table 1: In vitro Anti-inflammatory Effects of Syringaresinol-di-O-glucoside and Related Compounds

| Cell Line | Stimulant | Compound | Key Findings |

|---|---|---|---|

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | (+)-Syringaresinol | Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6; Reduced protein and mRNA expression of iNOS and COX-2. researchgate.netnih.govmq.edu.au |

| SW982 human synovial sarcoma cells | Interleukin-1β (IL-1β) | (+)-Syringaresinol-di-O-beta-D-glucoside | Suppressed production of IL-6 and PGE2; Inhibited mRNA expression of IL-1β, IL-6, and COX-2. nih.govsci-hub.ru |

| RAW 264.7 macrophages & ATDC5 chondrocytes (co-culture) | Monosodium Urate (MSU) | Syringaresinol-4-O-β-d-glucoside | Inhibited macrophage-mediated inflammation and chondrocyte cuproptosis; Reduced expression of inflammatory cytokines. nih.gov |

In vivo Models (e.g., Carrageenan-induced hind paw edema, gouty arthritis mouse models)

The anti-inflammatory efficacy of syringaresinol and its glycosides has been validated in animal models of acute and chronic inflammation.

The carrageenan-induced hind paw edema model in mice is a standard method for evaluating acute inflammation. brieflands.comnih.gov In this model, administration of (+)-syringaresinol (SGRS) was shown to significantly suppress paw swelling. researchgate.netmq.edu.auresearchgate.net This anti-edema effect was accompanied by a reduction in the carrageenan-induced elevation of iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels in the paw tissue. researchgate.netmq.edu.au

In a more disease-specific model, syringaresinol-4-O-β-d-glucoside (SSG) was evaluated in both acute and chronic mouse models of gouty arthritis. nih.govnih.gov Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals in the joints. acrabstracts.orgmdpi.com In an acute gout model where MSU crystals were injected into the knee joints of mice, SSG demonstrated excellent analgesic effects and significantly improved motor function. nih.gov The study reported that SSG not only alleviated inflammatory pain but also protected against cartilage damage. frontiersin.orgnih.govnih.gov These findings highlight the therapeutic potential of syringaresinol-di-O-glucoside in managing inflammatory conditions like gout. nih.govnih.gov

Modulation of Proinflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6, LTC4)

A key aspect of the anti-inflammatory activity of syringaresinol-di-O-glucoside is its ability to modulate the expression and production of a wide range of pro-inflammatory mediators.

iNOS and COX-2: As mentioned previously, in vitro studies with RAW 264.7 cells and in vivo studies using the carrageenan-induced paw edema model have consistently shown that syringaresinol and its glycosides can suppress the expression of both iNOS and COX-2. researchgate.netnih.govmq.edu.au These enzymes are crucial for the synthesis of nitric oxide and prostaglandins, respectively, which are key players in the inflammatory cascade. mdpi.com

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Syringaresinol-di-O-glucoside has demonstrated a significant inhibitory effect on the production and gene expression of major pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 cells, treatment with syringaresinol led to a dose-dependent decrease in the production of TNF-α, IL-1β, and IL-6. researchgate.netnih.gov Similarly, in SW982 synovial sarcoma cells, it suppressed the expression of IL-1β and IL-6. nih.govsemanticscholar.org In a mouse model of gouty arthritis, syringaresinol-4-O-β-d-glucoside was found to reduce the expression of these cytokines in macrophages. nih.gov The modulation of these cytokines is a critical component of its anti-inflammatory mechanism, as they are central to orchestrating the inflammatory response. mdpi.comnih.gov

Leukotriene C4 (LTC4): Research has also indicated that syringaresinol can inhibit the release of LTC4 in rat basophilic leukemia (RBL-1) cells. mdpi.com Leukotrienes are potent lipid mediators of inflammation, contributing to processes like bronchoconstriction and increased vascular permeability. mdpi.com

Table 2: Modulation of Proinflammatory Mediators by Syringaresinol-di-O-glucoside and Related Compounds

| Mediator | Model System | Effect |

|---|---|---|

| iNOS | RAW 264.7 cells, Carrageenan-induced paw edema | Decreased expression. researchgate.netnih.govmq.edu.au |

| COX-2 | RAW 264.7 cells, SW982 cells, Carrageenan-induced paw edema | Decreased expression. researchgate.netnih.govnih.govmq.edu.au |

| TNF-α | RAW 264.7 cells, Carrageenan-induced paw edema | Decreased production and expression. researchgate.netnih.gov |

| IL-1β | RAW 264.7 cells, SW982 cells, Carrageenan-induced paw edema | Decreased production and expression. researchgate.netnih.govnih.gov |

| IL-6 | RAW 264.7 cells, SW982 cells, Carrageenan-induced paw edema | Decreased production and expression. researchgate.netnih.govnih.gov |

| LTC4 | RBL-1 cells | Inhibited release. mdpi.com |

Antioxidant Properties

Free Radical Scavenging Mechanisms

In addition to its anti-inflammatory effects, syringaresinol and its glycosides possess notable antioxidant properties. The ability to scavenge free radicals is a key mechanism underlying its protective effects against cellular damage induced by oxidative stress.

Studies have demonstrated that syringaresinol exhibits potent free radical scavenging activity. nih.govresearchgate.net This has been evaluated using standard in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In one study, syringaresinol showed strong DPPH and ABTS radical scavenging activities with EC50 values of 10.77 and 10.35 μg/mL, respectively. nih.gov This activity is comparable to that of ascorbic acid (Vitamin C), a well-known antioxidant. nih.gov

The antioxidant mechanism of syringaresinol is also linked to its ability to influence endogenous antioxidant systems. Research suggests that it can activate the Nrf2/HO-1 signaling pathway. ajol.info The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). ajol.infosemanticscholar.org By activating this pathway, syringaresinol can enhance the cellular defense against oxidative stress. ajol.info The phenolic hydroxyl groups within the structure of lignans (B1203133) like syringaresinol are thought to be crucial for their ability to donate electrons and neutralize free radicals.

Protection Against Oxidative Stress

Syringaresinol-di-O-glucoside demonstrates a significant capacity to protect cellular structures from the damaging effects of oxidative stress. biosynth.com Its primary mechanism of action involves scavenging and neutralizing free radicals, which are highly reactive molecules that can harm cells. biosynth.com This action is crucial for mitigating the damage caused by reactive oxygen species (ROS), which are a major contributor to cellular aging and the development of various degenerative diseases. biosynth.commaxapress.com By neutralizing these harmful species, Syringaresinol-di-O-glucoside helps to preserve the integrity of cellular components like lipids, proteins, and nucleic acids. mdpi.com

The accumulation of ROS can lead to an imbalance known as oxidative stress, which is implicated in the pathology of numerous health issues. mdpi.comscirp.org Research indicates that syringaresinol, a related compound, can decrease ROS levels and protect against cellular damage and death. mdpi.com This protective effect is vital for maintaining normal cellular function and preventing the onset of conditions associated with oxidative damage. biosynth.commdpi.com

Modulation of Antioxidant Enzymes

Syringaresinol-di-O-glucoside has been shown to modulate the activity of key antioxidant enzymes, which form a critical part of the body's defense against oxidative stress. ajol.infonih.gov These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX), work together to neutralize harmful reactive oxygen species. mdpi.commdpi.com

In a study on diabetic nephropathy in rats, administration of syringaresinol, the aglycone of Syringaresinol-di-O-glucoside, led to the restoration of the activities of SOD, CAT, and GSH-PX. ajol.info This suggests that the compound can bolster the body's endogenous antioxidant defenses. The study observed a reduction in the elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside the restoration of these antioxidant enzymes. ajol.info

The nuclear factor erythropoietin-2-related factor 2 (Nrf2) is a key regulator of antioxidant response elements that control the expression of cytoprotective genes, including those for SOD and heme oxygenase 1 (HO-1). ajol.infonih.gov Studies have shown that syringaresinol can enhance the protein expression of Nrf2 and HO-1, suggesting that it promotes the activation of the Nrf2 pathway to combat oxidative stress. ajol.infonih.gov

The table below summarizes the effects of syringaresinol on key antioxidant enzymes and markers of oxidative stress in a diabetic rat model.

| Biomarker | Effect of Syringaresinol Administration | Reference |

| Superoxide Dismutase (SOD) | Enhanced activity | ajol.info |

| Catalase (CAT) | Enhanced activity | ajol.info |

| Glutathione Peroxidase (GSH-PX) | Enhanced activity | ajol.info |

| Malondialdehyde (MDA) | Reduced levels | ajol.info |

| Nuclear Factor E2-related Factor 2 (Nrf2) | Enhanced protein expression | ajol.infonih.gov |

| Heme Oxygenase 1 (HO-1) | Enhanced protein expression | ajol.infonih.gov |

In vitro and in vivo Evidence

The protective effects of Syringaresinol-di-O-glucoside against oxidative stress are supported by both in vitro and in vivo studies.

In vitro evidence demonstrates the compound's ability to directly protect cells from oxidative damage. For instance, in studies using PC12 cells, a cell line commonly used in neurological research, Syringaresinol-di-O-glucoside showed neuroprotective activity against glutamate-induced toxicity. mdpi.com This toxic effect is known to be mediated in part by oxidative stress.

In vivo studies have further substantiated these findings. In a mouse model of streptozotocin-induced diabetes, a condition characterized by significant oxidative stress, Syringaresinol-di-O-glucoside exhibited antioxidative effects. nih.govspandidos-publications.com The study measured various markers of oxidative stress in the kidneys of the mice and found that the compound had a positive impact. nih.gov Similarly, in a study on diabetic nephropathy in rats, syringaresinol administration was found to alleviate oxidative stress by restoring the levels of key antioxidant enzymes. ajol.info

The table below provides a summary of the in vitro and in vivo evidence for the antioxidant effects of Syringaresinol-di-O-glucoside and its aglycone, syringaresinol.

| Study Type | Model | Key Findings | Reference |

| In vitro | PC12 cells (glutamate-induced toxicity) | Showed neuroprotective activity. | mdpi.com |

| In vivo | Streptozotocin-induced diabetic mice | Exhibited antioxidative effects in the kidneys. | nih.govspandidos-publications.com |

| In vivo | Streptozotocin-induced diabetic rats (nephropathy) | Restored antioxidant enzyme levels (SOD, CAT, GSH-PX) and reduced MDA. | ajol.info |

Neuroprotective Effects

Mitigation of Neurotoxicity

Syringaresinol-di-O-glucoside has demonstrated the ability to mitigate neurotoxicity in preclinical studies. Specifically, it has been shown to reduce glutamate-induced neurotoxicity in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla and often used as a model for neuronal cells. caymanchem.comlabchem.com.mycaymanchem.com

In one study, (-)-Syringaresinol (B600719) di-O-glucoside, at a concentration of 10 µM, reduced neurotoxicity induced by glutamate (B1630785) by 19.3% in PC12 cells. caymanchem.comlabchem.com.mycaymanchem.com This finding suggests that the compound may have a protective effect against the excitotoxic damage caused by excessive glutamate, a mechanism implicated in various neurodegenerative disorders. The research highlights the potential of lignan glucosides like Syringaresinol-di-O-glucoside as effective agents in the context of neurodegenerative conditions. mdpi.com

Activation of Hippocampal BDNF-TrkB Signaling

Syringaresinol-di-O-glucoside has been found to activate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway in the hippocampus. researchgate.netnih.govmdpi.com This signaling cascade is crucial for neuronal survival, growth, differentiation, and synaptic plasticity, and its dysregulation is associated with various neurological and psychiatric disorders. mdpi.com

A study investigating the anxiolytic constituents of Acanthopanax senticosus HARMS (ASH) found that treatment with (+)-syringaresinol-di-O-β-d-glucoside (SYG), both alone and in combination with chlorogenic acid, significantly increased the protein expression of BDNF in the hippocampus of male Sprague Dawley rats. researchgate.net The activation of this pathway is believed to contribute to the neuroprotective and cognitive-enhancing effects of the compound. mdpi.comnih.gov The combination of SYG and chlorogenic acid was shown to induce anxiolytic-like behavior and modulate autonomic regulation, which was linked to the activation of hippocampal BDNF signaling. researchgate.netnih.gov

The table below illustrates the effects of Syringaresinol-di-O-glucoside on key components of the BDNF-TrkB signaling pathway in the hippocampus.

| Signaling Molecule | Effect of Syringaresinol-di-O-glucoside Treatment | Reference |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased protein expression | researchgate.net |

| Phospho-Tropomyosin Receptor Kinase B (pTrkB) | Increased protein levels | researchgate.net |

| Phospho-cAMP Response Element-Binding Protein (pCREB) | Increased protein levels | researchgate.net |

Amelioration of Cognitive Dysfunction

Research has indicated that syringaresinol, the aglycone of Syringaresinol-di-O-glucoside, can ameliorate cognitive dysfunction, particularly that induced by anesthetics such as sevoflurane. researchgate.netnih.gov Postoperative cognitive dysfunction (POCD) is a significant clinical issue, especially in elderly patients, and is characterized by impairments in memory and anxiety. aging-us.com

In a study using aged Sprague-Dawley rats, treatment with syringaresinol (SYR) was found to mitigate sevoflurane-induced cognitive decline. nih.govresearchgate.net The protective effects were demonstrated through behavioral tests like the Morris water maze. researchgate.net The underlying mechanisms for this neuroprotection include the modulation of glial activity, reduction of neuronal apoptosis, and the attenuation of Tau phosphorylation through the Sirtuin-1 (SIRT1) pathway. nih.govresearchgate.netnih.gov Specifically, SYR treatment reduced the activation of microglia and astrocytes and decreased the expression of proteins involved in apoptosis. nih.govresearchgate.net

The table below summarizes the key findings related to the amelioration of sevoflurane-induced cognitive dysfunction by syringaresinol.

| Parameter | Effect of Syringaresinol (SYR) Treatment | Reference |

| Cognitive Function (Morris Water Maze) | Improved performance | researchgate.net |

| Microglial and Astrocyte Activation | Reduced | nih.govresearchgate.net |

| Neuronal Apoptosis | Countered | nih.govresearchgate.net |

| Sirtuin-1 (SIRT1) Expression | Enhanced | researchgate.netnih.gov |

| p-Tau Phosphorylation | Reduced | researchgate.netnih.gov |

Role in Tau Phosphorylation

The accumulation of hyperphosphorylated tau protein is a key factor in the development of neurofibrillary tangles, a hallmark of certain neurodegenerative diseases. wikipedia.org Research has explored the effects of syringaresinol and its glycosides on the mechanisms underlying tau phosphorylation. Studies involving the aglycone form, syringaresinol (SYR), have shown that it can mitigate cognitive dysfunction by reducing the phosphorylation of tau (p-Tau). researchgate.netnih.gov This neuroprotective effect is linked to the upregulation of Sirtuin-1 (SIRT1), a protein that plays a role in modulating tau phosphorylation. nih.govnih.gov When SIRT1 expression is enhanced by SYR, a decrease in p-Tau levels is observed. nih.govnih.gov This relationship was further confirmed when a SIRT1 inhibitor reversed these protective effects, highlighting the importance of the SIRT1/Tau pathway. nih.govnih.gov

Furthermore, a study investigating a combination of (+)-syringaresinol-di-O-β-D-glucoside and chlorogenic acid found that it significantly increased the expression of hippocampal brain-derived neurotrophic factor (BDNF) in rats, suggesting a neuroprotective role that supports neuronal integrity and cognitive function. nih.govresearchgate.net

Antidiabetic and Lipid/Glucose Metabolism Regulatory Effects

Syringaresinol-di-O-glucoside has been identified as a compound with significant potential in managing metabolic disorders, particularly those related to diabetes and dyslipidemia. Its effects are multifaceted, influencing insulin (B600854) levels, cellular glucose and lipid handling, and the genetic machinery that governs metabolic homeostasis.

Insulin Secretion Promotion

In animal models of diabetes, Syringaresinol-di-O-β-D-glucoside (SOG) has demonstrated a clear antidiabetic effect. spandidos-publications.comnih.gov Studies on streptozotocin (B1681764) (STZ)-induced diabetic mice revealed that treatment with SOG promoted the secretion of insulin. spandidos-publications.comnih.govfrontiersin.org This effect was observed alongside improvements in other diabetes-related markers, indicating that the compound directly addresses the issue of insufficient insulin, a key characteristic of the disease model. researchgate.net

Regulation of Lipid Accumulation and Glucose Consumption

In vitro studies using liver and muscle cell lines have elucidated the compound's role in cellular metabolism. In HepG2 liver cells, treatment with Syringaresinol-4-O-β-d-glucoside (SSG) significantly inhibited the accumulation of lipids. nih.govnih.gov This was confirmed by a visible reduction in lipid droplets and quantitative decreases in intracellular levels of total lipids, cholesterol, and triglycerides. nih.govresearchgate.net

Concurrently, SSG was found to enhance glucose metabolism. It increased glucose consumption in HepG2 cells and promoted glucose uptake in C2C12 myotubes, which are skeletal muscle cells. nih.govnih.govresearchgate.net These findings suggest that the compound helps cells to both reduce fat storage and improve their use of sugar for energy, addressing two key aspects of metabolic dysregulation. nih.gov

Effects on Metabolic Syndrome Parameters (e.g., TC, TG, LDL-C, VLDL-C, FFA)

The regulatory effects of Syringaresinol-di-O-glucoside extend to key biomarkers of metabolic syndrome. In diabetic mouse models, administration of the compound led to significant improvements in the serum lipid profile. spandidos-publications.comnih.gov Specifically, treatment resulted in decreased levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), and free fatty acids (FFA). spandidos-publications.comnih.govresearchgate.net These effects demonstrate a comprehensive impact on the circulating lipids that are often elevated in metabolic diseases.